

Technical Guide: Synthesis of Tributyl(5-fluoro-2-methylphenyl)stannane

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-(tributylstannyl)benzene
CAS No.: 223432-25-5
Cat. No.: B3040642

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Executive Summary

Target Molecule: Tributyl(5-fluoro-2-methylphenyl)stannane CAS Registry (Precursor): 452-63-1 (2-Bromo-5-fluorotoluene) Primary Application: Nucleophilic partner in Pd-catalyzed Stille couplings for introducing the 5-fluoro-2-methylphenyl moiety into kinase inhibitors and orexin receptor modulators.[1][2] Critical Challenge: Preventing protodestannylation during purification and managing organotin toxicity.

This guide presents two validated routes:

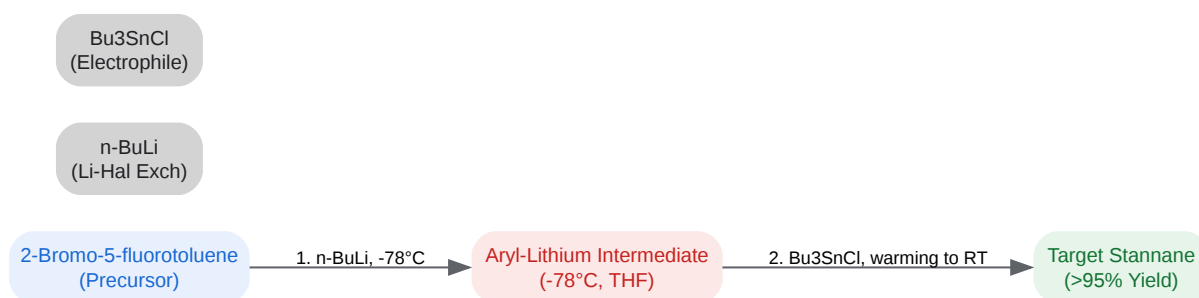
- Route A (Kinetic Control): Low-temperature Lithium-Halogen Exchange (Preferred for scale <50g).[2][3]
- Route B (Catalytic): Pd-catalyzed Stannylation (Preferred for functional group tolerance).[3]

Retrosynthetic Analysis & Strategy

The installation of the tributylstannyl group is most efficiently achieved via the functionalization of 2-bromo-5-fluorotoluene.[1][2] The steric bulk of the ortho-methyl group requires specific attention to reaction temperature and catalyst selection to prevent homocoupling byproducts.[1][2][3]

Mechanistic Pathway (Route A)

The reaction proceeds via a lithium-halogen exchange.[2][3] The bromine atom at position 2 is selectively exchanged for lithium using n-butyllithium at -78°C. The resulting aryl lithium species is a hard nucleophile that attacks the tin center of tributyltin chloride.[1][2][3]



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Figure 1: Kinetic pathway for the synthesis of the target stannane via metal-halogen exchange.
[3]

Experimental Protocols

Route A: Metal-Halogen Exchange (The "Gold Standard")

Best for: High yields, clean conversion, and cost-efficiency.

Materials

- Substrate: 2-Bromo-5-fluorotoluene (1.0 equiv)
- Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

- Electrophile: Tributyltin chloride (1.2 equiv)[2][3]
- Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[2][3]

Step-by-Step Protocol

- Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 2-bromo-5-fluorotoluene and anhydrous THF.[1][2]
- Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1][2][3] Ensure internal temperature monitoring; the reaction is exothermic.[2][3]
- Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C .
 - Self-Validation Step: After 30 minutes, remove a 0.1 mL aliquot and quench into wet methanol. Analyze by GC-MS. Disappearance of the bromide and appearance of the reduced product (3-fluorotoluene) confirms complete lithiation.[2][3]
- Stannylation: Add tributyltin chloride (neat or in minimal THF) dropwise.
- Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature naturally over 2 hours.
- Quench: Quench with saturated aqueous NH_4Cl .

Route B: Palladium-Catalyzed Stannylation

Best for: Substrates containing ester, nitrile, or ketone groups sensitive to n-BuLi.[1]

Protocol

- Combine 2-bromo-5-fluorotoluene (1.0 equiv), Hexabutylditin (1.1 equiv), and LiCl (2.0 equiv) in 1,4-dioxane.[3]
- Add $\text{Pd}(\text{PPh}_3)_4$ (5 mol%).
- Heat to reflux ($100\text{-}110^{\circ}\text{C}$) for 12-18 hours.
- Note: This route often requires rigorous purification to remove organotin dimers.[3]

Purification & Handling (Critical Control Points)

Organotin compounds are notorious for "streaking" on silica gel and toxicity.[3] Standard chromatography often fails without modification.[3]

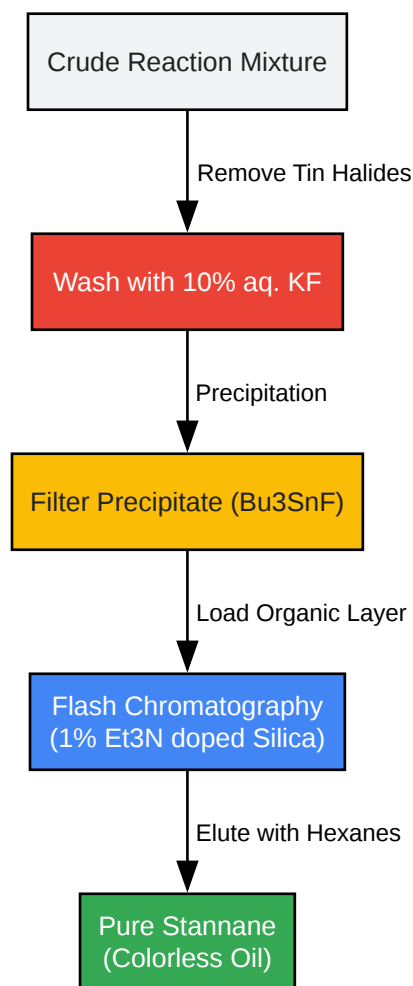
The "Fluoride Workup" (Mandatory for Safety)

To remove toxic tributyltin chloride/fluoride byproducts:

- Dilute the crude reaction mixture with ether/hexanes.
- Wash vigorously with a 10% aqueous Potassium Fluoride (KF) solution.[3] This converts soluble Bu_3SnCl into insoluble polymeric Bu_3SnF , which precipitates as a white solid.[3]
- Filter the solid through a pad of Celite.[3]

Chromatographic Isolation[1][2]

- Stationary Phase: Silica gel pre-treated with 1% Triethylamine (Et_3N).[2][3]
 - Reasoning: Silica is slightly acidic.[3] Acidic sites can cause protodestannylation (cleaving the C-Sn bond).[2][3] The amine neutralizes the silica.[2][3]
- Eluent: 100% Hexanes → 95:5 Hexanes:EtOAc.[2][3]
- Rf Value: The product is non-polar (Rf ~0.8 in Hexanes).[2][3]



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Figure 2: Purification workflow to ensure removal of toxic tin residues and prevention of product degradation.[2][3]

Characterization Data (Expected)

- Physical State: Colorless to pale yellow oil.[2][3][4]
- ¹H NMR (400 MHz, CDCl₃):
 - 7.10–7.25 (m, aromatic H).[3]
 - 2.35 (s, 3H, Ar-CH₃).[3]
 - 0.85–1.60 (m, 27H, Bu₃Sn alkyl chain).[3] Look for Sn satellites on the methyl group and aromatic protons.

- ^{19}F NMR: Single peak around -115 to -120 ppm.[1][2]
- ^{119}Sn NMR: Single peak around -40 to -60 ppm.[1][2]

Safety & Waste Disposal

- Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors.[2][3] Double-gloving (Nitrile) and working in a fume hood are mandatory.[2][3]
- Waste: All aqueous washes (especially the KF wash) and solid waste (Celite/Silica) must be segregated into a dedicated "Organotin Waste" stream.[3] Do not mix with general organic waste.[3]

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